molecular formula C18H21NO B3163074 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine CAS No. 883514-41-8

4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine

Cat. No.: B3163074
CAS No.: 883514-41-8
M. Wt: 267.4 g/mol
InChI Key: GIUZGBNKXKPNHV-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Pharmaceutical Research

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals. Its prevalence is a testament to its remarkable versatility and favorable physicochemical properties. The piperidine ring can serve as a versatile scaffold, allowing for the introduction of various substituents at different positions to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.

The nitrogen atom within the piperidine ring is often a key feature, as it can be protonated at physiological pH, enabling ionic interactions with biological targets such as G-protein coupled receptors (GPCRs) and ion channels. Furthermore, the conformational flexibility of the piperidine ring, which can adopt chair and boat conformations, allows it to adapt to the specific geometry of a receptor's binding pocket.

The therapeutic landscape is rich with examples of piperidine-containing drugs, spanning a wide array of indications. These include treatments for neurological disorders, pain management, allergies, and infectious diseases. The ability of the piperidine moiety to impart desirable properties such as improved solubility, metabolic stability, and oral bioavailability makes it a highly attractive component in modern drug discovery.

Strategic Integration of Biphenyl (B1667301) Moieties in Ligand Design

In ligand design, the biphenyl group often serves as a key recognition element, anchoring the molecule to its target. It can also act as a molecular scaffold to which other functional groups are attached, positioning them for optimal interaction with the receptor. The lipophilic character of the biphenyl moiety can enhance membrane permeability, which is a crucial factor for drugs targeting the central nervous system.

The utility of the biphenyl group is evident in a variety of approved drugs, including antihypertensives (e.g., sartans) and non-steroidal anti-inflammatory drugs (NSAIDs). Its incorporation into a ligand's structure is a strategic approach to enhance binding affinity and specificity.

Overview of 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine as a Representative Compound in Specific Therapeutic Areas

The compound 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine, by combining the advantageous features of both the piperidine and biphenyl scaffolds, emerges as a promising candidate for targeting complex biological systems. While extensive research specifically on this molecule is not widely published, its structural components strongly suggest potential applications in therapeutic areas such as neurodegenerative diseases.

Research into structurally related 4-oxypiperidine ethers has provided valuable insights into the potential of this chemical class. nih.gov In one study, a series of compounds featuring a piperidine ring linked to a biphenyl or naphthalene (B1677914) moiety were designed and synthesized as antagonists or inverse agonists of the histamine (B1213489) H3 receptor (H3R). nih.gov The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for treating cognitive disorders.

Furthermore, these compounds were also evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Deficits in cholinergic neurotransmission are a hallmark of Alzheimer's disease. The development of dual-target ligands that can both antagonize H3R and inhibit cholinesterases is a promising therapeutic strategy for improving cognitive function in Alzheimer's and other neurodegenerative conditions. nih.gov

In the aforementioned study, derivatives with a biphenyl linker demonstrated affinity for the H3R, and their AChE inhibitory activity was noted to increase with the aromatic system's size, from benzene (B151609) to biphenyl and then to naphthalene. nih.gov This suggests that the biphenyl moiety in compounds like 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine could contribute to both receptor binding and enzyme inhibition.

The structural rationale for designing such molecules lies in the ability of the piperidine nitrogen to form key interactions within the receptor binding pocket, while the biphenyl group can engage in hydrophobic and aromatic interactions, potentially in an extended binding domain. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

The following table summarizes the key structural features of 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine and their potential contributions to its pharmacological profile, based on findings from related compounds.

Structural MoietyPotential Role in Biological ActivitySupporting Evidence from Analogous Compounds
Piperidine Ring Serves as a versatile scaffold; the nitrogen atom can form key ionic interactions with the target receptor.The piperidine core is a common feature in many CNS-active drugs and H3R antagonists. nih.gov
Biphenyl Moiety Acts as a rigid anchor for hydrophobic and π-stacking interactions with the receptor; contributes to lipophilicity for CNS penetration.Biphenyl and naphthalene linkers have been shown to confer affinity for the H3R and contribute to cholinesterase inhibition. nih.gov
Ether Linkage Provides conformational flexibility, allowing for optimal positioning of the piperidine and biphenyl groups within the binding site.Ether linkages are commonly used as flexible spacers in drug design to connect different pharmacophoric elements.

Given the promising findings with structurally similar compounds, 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine stands as a representative example of a molecule that warrants further investigation for its potential as a multi-target ligand for the treatment of complex neurological disorders.

Properties

IUPAC Name

4-[(2-phenylphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-6-16(7-3-1)17-8-4-5-9-18(17)20-14-15-10-12-19-13-11-15/h1-9,15,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUZGBNKXKPNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches for Piperidine-Biphenyl Conjugates

The synthesis of molecules like 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine involves the strategic formation of two key structural features: the biphenyl (B1667301) group and the piperidine (B6355638) heterocycle, connected by an ether linkage. Chemists employ several reliable methods to construct these conjugates.

Etherification Strategies (e.g., Mitsunobu Reaction)

The formation of the aryl ether bond is a critical step in synthesizing the target compound. The Mitsunobu reaction is a powerful method for converting an alcohol into a variety of functional groups, including ethers, with a predictable inversion of stereochemistry. chemeurope.comwikipedia.org In this context, it can be used to couple a hydroxyl-containing biphenyl precursor with a piperidine-based alcohol.

The reaction typically involves an alcohol, a nucleophile with an acidic proton (like a phenol), triphenylphosphine (TPP), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The mechanism begins with the nucleophilic attack of TPP on DEAD, creating a betaine intermediate. chemeurope.comwikipedia.org This intermediate then activates the alcohol, allowing for nucleophilic attack by the deprotonated phenol, resulting in the desired aryl ether.

A key advantage of the Mitsunobu reaction is its reliability for forming C-O bonds with high stereochemical control, particularly when dealing with secondary alcohols. organic-chemistry.org However, challenges can arise, especially if the phenolic proton is not sufficiently acidic (pKa > 11), which may lead to side reactions. tcichemicals.com To address this, variations using stronger basic intermediates, such as those derived from 1,1'-(azodicarbonyl)dipiperidine (ADDP), have been developed for less acidic phenols. chemeurope.comwikipedia.org

Table 1: Key Reagents in the Mitsunobu Reaction

Reagent Function Common Examples
Phosphine Oxygen acceptor/activator Triphenylphosphine (TPP), Polymer-supported TPP
Azodicarboxylate Hydrogen acceptor/oxidant Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD)
Nucleophile Replaces the hydroxyl group Phenols, Carboxylic acids, Phthalimide

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for Biphenyl Construction)

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis and are particularly crucial for constructing the C-C bond that forms the biphenyl core. nobelprize.org Among these, the Suzuki-Miyaura coupling is one of the most efficient and widely used methods for creating biaryl structures. nih.govrsc.org This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. google.comnih.gov

The catalytic cycle for the Suzuki reaction generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form an organopalladium(II) complex. rsc.org

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. nobelprize.org

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the biphenyl C-C bond and regenerating the palladium(0) catalyst. rsc.org

The Suzuki-Miyaura reaction is highly valued in drug discovery and development for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. nih.govnih.gov The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields, and numerous protocols have been developed to optimize these conditions for various substrates. rsc.orgmdpi.com

Table 2: Components of a Typical Suzuki-Miyaura Coupling Reaction

Component Role Examples
Aryl Halide Electrophilic partner Aryl bromides, aryl iodides, aryl chlorides
Organoboron Reagent Nucleophilic partner Phenylboronic acid, Phenylboronic acid pinacol esters
Palladium Catalyst Facilitates C-C bond formation Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Base Activates the organoboron reagent K₂CO₃, K₃PO₄, Na₂CO₃

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, making it a key strategy for synthesizing the piperidine ring. researchgate.netbeilstein-journals.org This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

For piperidine synthesis, a double reductive amination of a 1,5-dicarbonyl compound with ammonia or a primary amine provides a direct route to the heterocyclic ring. chim.it This approach is efficient for accessing the piperidine skeleton. chim.it A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. researchgate.net Borane-pyridine complexes have also been used as less toxic alternatives to cyanide-containing reagents. tandfonline.com

This pathway is valuable because it allows for the introduction of various substituents on the nitrogen atom by choosing the appropriate primary amine as the starting material. chim.it The reaction can be performed as a one-pot procedure, enhancing its synthetic utility. tandfonline.com

Intramolecular Cyclization Approaches for Piperidine Ring Formation

Intramolecular cyclization is another powerful strategy for constructing the piperidine ring. nih.gov This method involves forming a ring from a single molecule that contains all the necessary atoms for the backbone of the cyclic product. nih.gov The reaction is initiated by activating a functional group, often requiring a catalyst or a specific reagent. nih.gov

Several types of intramolecular cyclizations can lead to piperidines:

Nucleophilic Substitution: An amine on an aliphatic chain can displace a leaving group at the appropriate position to form the six-membered ring.

Reductive Amination: An intramolecular version can occur where a molecule contains both an amine and a carbonyl group, leading to cyclization upon reduction. nih.gov

Radical Cyclization: Radical-mediated reactions can effectively form C-C or C-N bonds to close the ring. beilstein-journals.orgnih.gov

Aza-Michael Addition: An intramolecular Michael addition of an amine to an α,β-unsaturated carbonyl system can form the piperidine structure. nih.gov

The success of these reactions often depends on achieving the correct regioselectivity and stereoselectivity, which can be influenced by the choice of catalysts and reaction conditions. nih.gov Anodic olefin coupling reactions, for instance, have been used to generate new carbon-nitrogen bonds and synthesize substituted piperidine rings. nih.gov

Precursor Synthesis and Intermediate Derivatization

Preparation of Functionalized Biphenyl Precursors

The biphenyl moiety is a crucial precursor. As discussed, the Suzuki-Miyaura coupling is a dominant method for their synthesis. However, other methods like the Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides, are also employed, particularly for sterically hindered or complex substituted biphenyls. nih.gov

The synthesis often begins with functionalized halobenzenes. For instance, a bromophenyl precursor can be coupled with a corresponding boronic acid to convergently synthesize the desired biphenyl structure in high yields. nih.gov Functional groups such as nitro, amino, or methoxy groups can be incorporated into the precursors to be carried through the synthesis or to direct subsequent reactions. nih.govnih.gov The ability to create functionalized biphenyls is essential, as these functional groups are often necessary handles for attaching the piperidine-containing side chain. mdpi.com

Table 3: Common Reactions for Biphenyl Precursor Synthesis

Reaction Name Reactants Catalyst/Reagent Description
Suzuki-Miyaura Coupling Aryl Halide + Arylboronic Acid Palladium complex, Base Versatile and common method for C-C bond formation. rsc.org
Ullmann Reaction Two Aryl Halides Copper powder Classic method, useful for symmetrical biphenyls.
Stille Coupling Aryl Halide + Organotin Reagent Palladium complex Effective but raises toxicity concerns due to tin reagents. rsc.org

| Negishi Coupling | Aryl Halide + Organozinc Reagent | Palladium or Nickel complex | Highly effective with broad functional group tolerance. nobelprize.org |

Synthesis of Substituted Piperidine Intermediates

The piperidine ring is a ubiquitous feature in many natural products and pharmaceutical agents. mdma.ch Consequently, a vast array of synthetic methods for creating substituted piperidines has been developed. For the synthesis of the target compound, key intermediates are typically N-protected derivatives of 4-(hydroxymethyl)piperidine or its activated forms, such as 4-(halomethyl)piperidine or 4-(tosyloxymethyl)piperidine.

A common and straightforward route to these intermediates begins with commercially available piperidine-4-carboxylic acid or its esters. The carboxylic acid can be reduced to the corresponding alcohol, 4-(hydroxymethyl)piperidine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be activated for subsequent nucleophilic substitution reactions. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 4-(chloromethyl) or 4-(bromomethyl) derivatives.

Another highly versatile class of intermediates is the 4-piperidones. These ketones are frequently used in the synthesis of complex piperidines. dtic.mil A classical method for their preparation is the Dieckmann condensation of diesters, followed by hydrolysis and decarboxylation. dtic.mil Once formed, the 4-piperidone can be subjected to various transformations. For example, a Wittig reaction using methylenetriphenylphosphorane can introduce a methylene (B1212753) group, yielding 4-methylenepiperidine, which can then be further functionalized. google.com

Table 1: Synthesis of Key 4-Substituted Piperidine Intermediates
Starting MaterialTarget IntermediateTypical ReagentsReaction Type
Piperidine-4-carboxylic acid ester4-(Hydroxymethyl)piperidineLiAlH₄, THFReduction
4-(Hydroxymethyl)piperidine4-(Chloromethyl)piperidineSOCl₂, PyridineHalogenation
N-protected dialkyl acrylate adductsN-protected-4-piperidoneNaOEtDieckmann Condensation
N-Benzylpiperidin-4-one1-Benzyl-4-methylenepiperidinePh₃P=CH₂Wittig Reaction google.com

Methodological Advancements in the Synthesis of Related Chemical Entities

The synthesis of complex molecules like 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine benefits greatly from modern catalytic methods that offer efficiency, selectivity, and broad functional group tolerance. These advancements are particularly relevant for both the formation of the piperidine ring and the construction of the crucial aryl ether bond.

Formation of the Aryl Ether Linkage: The key step in assembling the target molecule is the formation of the ether bond between the 2-hydroxybiphenyl moiety and the 4-(methyl)piperidine side chain. The classical Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a viable approach. In this context, 2-hydroxybiphenyl would be deprotonated with a base like sodium hydride (NaH) to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group (e.g., a halide or tosylate) from the N-protected 4-(substituted methyl)piperidine intermediate. A similar strategy has been successfully employed in the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, where a piperidine alcohol was first converted to a mesylate, followed by displacement with various phenols. nih.gov

More advanced, metal-catalyzed cross-coupling reactions have become indispensable for aryl ether synthesis. organic-chemistry.org While the Buchwald-Hartwig and Ullmann couplings are typically used for C-N and C-O bond formation involving aryl halides, they represent significant progress in the broader field of forming connections to aromatic rings. Copper-catalyzed Ullmann-type reactions, for instance, are effective for coupling aryl iodides with aliphatic alcohols at elevated temperatures using ligands like N,N-dimethylglycine. organic-chemistry.org

Advanced Piperidine Synthesis: Modern organic synthesis has moved beyond classical methods to include powerful catalytic strategies for constructing the piperidine ring with high levels of control. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern synthetic chemistry. organic-chemistry.org The hydrogenation of substituted pyridines is a direct method to access the piperidine core. nih.gov Recent advances have focused on achieving high stereoselectivity and tolerance for sensitive functional groups. nih.gov Furthermore, palladium-catalyzed intramolecular cyclizations, such as aza-Heck reactions and allylic aminations, provide elegant routes to highly functionalized piperidines from acyclic precursors. nih.gov These methods are known for their ability to control the formation of specific stereoisomers. ajchem-a.com

Other Transition Metal Catalysis: Beyond palladium, other metals have emerged as powerful catalysts. Iridium(III) complexes have been used in "hydrogen borrowing" cascades to achieve the [5+1] annulation of diols and amines, forming new C-N bonds stereoselectively. nih.gov Gold-catalyzed annulation procedures have also been developed, allowing for the direct assembly of piperidines from components like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Table 2: Methodological Advancements in Piperidine Synthesis
MethodCatalyst/ReagentKey FeaturesReference
HydrogenationPalladium or Rhodium ComplexesDirect conversion of pyridines to piperidines; improved functional group tolerance. nih.gov
Hydrogen Borrowing AnnulationIridium(III) ComplexesStereoselective [5+1] cyclization to form two new C-N bonds. nih.gov
Intramolecular Allylic AminationPalladium ComplexesDiastereoselective ring closure from acyclic precursors. nih.gov
Gold-Catalyzed AnnulationGold(I) ComplexesDirect assembly from N-allenamides and alkene-tethered oximes. ajchem-a.com

Pharmacological Target Identification and in Vitro Characterization

Investigation of Histamine (B1213489) H3 Receptor Ligand Properties

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters, making it a critical target for various neurological and psychiatric disorders. nih.gov Derivatives of the 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine class have been specifically designed and evaluated for their H3R binding characteristics. nih.govnih.gov

In vitro radioligand binding assays have been employed to determine the affinity of these compounds for the human histamine H3 receptor (hH3R). Studies on a series of biphenylalkoxyamine derivatives have shown that the substitution pattern on the biphenyl (B1667301) ring is a critical determinant of affinity. nih.gov Specifically, for compounds featuring an ortho-substituted biphenyl moiety, such as the 1-benzyl derivative known as ADS025, a notable affinity for the hH3R has been recorded. nih.gov

Generally, the introduction of a second phenyl group at the 2-position (ortho) of the phenyl ring has been observed to decrease affinity compared to para-substituted analogues. nih.gov However, even with this substitution, certain derivatives maintain a significant nanomolar affinity for the H3 receptor. For instance, biphenyl analogues with varying linker lengths between the biphenyl group and the piperidine (B6355638) ring have demonstrated K_i values ranging from 21.7 nM to 88.9 nM. acs.org

Table 1: In Vitro Histamine H3 Receptor (hH3R) Affinity of a Related Biphenyl Derivative
CompoundStructurehH3R K_i (nM)Source
ADS025 (1-benzyl-4-([1,1'-biphenyl]-2-yloxymethyl)piperidine)Biphenyl derivative with ortho-ether linkage and N-benzyl piperidine144 nih.gov

Functional assays are crucial for determining whether a ligand activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of a receptor. For the broader class of 4-oxypiperidine ethers, which includes the biphenyl derivatives, studies have consistently pointed towards antagonist or inverse agonist properties at the H3 receptor. nih.gov These compounds were developed based on lead structures that were identified as potent H3R antagonists/inverse agonists. nih.gov Functional assays, such as those measuring cAMP accumulation, have confirmed that these types of ligands can effectively counteract the effects of H3R agonists, which is characteristic of antagonist or inverse agonist behavior. nih.gov

Evaluation of Sigma Receptor (σ1 and σ2) Ligand Profiles

Sigma receptors, classified into σ1 and σ2 subtypes, are unique intracellular chaperone proteins that have been implicated in a wide range of cellular functions and are considered therapeutic targets for neuropsychiatric and neurodegenerative diseases. nih.govunict.it The piperidine moiety is a well-established structural feature for ligands with high affinity for sigma receptors, prompting the evaluation of the 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine scaffold at these sites. acs.orgnih.gov

Several studies have documented the binding affinities of piperidine-based compounds, including biphenyl derivatives, at both σ1 and σ2 receptors. acs.orgunisi.it These investigations reveal that many compounds in this class interact with both receptor subtypes, though often with varying degrees of affinity. The piperidine core is considered a critical structural element for achieving dual affinity at both H3 and σ1 receptors. nih.gov Comparing derivatives with a piperidine core to those with a piperazine (B1678402) core shows that the piperidine is often essential for potent σ1R activity. nih.gov

Table 2: Comparative In Vitro Sigma Receptor Binding Affinities of Related Piperidine Derivatives
Compound Classσ1R K_i (nM)σ2R K_i (nM)Source
Unsubstituted Piperidine Biphenyl Analogues4.8 - 2847 - 116 acs.org
Piperidine-core derivatives (general)3.64Not specified nih.gov

Analysis of the binding data indicates that many of the biphenyl-piperidine derivatives exhibit a preference for the σ1 receptor over the σ2 receptor. acs.orgnih.gov For example, a series of unsubstituted piperidine biphenyl analogues showed significantly higher affinity for the σ1R (K_i values between 4.8 and 28 nM) compared to the σ2R (K_i values between 47 and 116 nM). acs.org This preferential binding suggests a degree of selectivity for the σ1 subtype, which is an important consideration in the development of targeted therapies, as the two sigma receptor subtypes can mediate different physiological and pathological processes. acs.orgnih.gov The piperidine ring has been identified as a key factor in maintaining affinity for the H3R while conferring activity and a moderate selectivity profile for the σ1R over the σ2R. unisi.it

Assessment of Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Activity

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, aimed at increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Given the interest in developing multi-target ligands for complex neurodegenerative disorders, the 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine scaffold has been assessed for its ability to inhibit these enzymes.

Research has shown that this class of compounds can indeed inhibit both AChE and BuChE. nih.govnih.gov Structure-activity relationship studies indicate that inhibitory potency against AChE increases with the size of the aromatic moiety, following the trend of benzene (B151609) < biphenyl < naphthalene (B1677914) derivatives. nih.gov While several compounds in this class demonstrate activity against both enzymes, a more pronounced inhibitory effect is often observed for BuChE, with some derivatives showing submicromolar inhibition (IC50 < 1 µM). nih.gov

Table 3: In Vitro Cholinesterase Inhibitory Activity of a Related Biphenyl Derivative
CompoundAChE IC_50 (µM)BuChE IC_50 (µM)Source
ADS025 (1-benzyl-4-([1,1'-biphenyl]-2-yloxymethyl)piperidine)> 102.655 nih.gov

The data indicates that while the specific derivative ADS025 has weak activity against AChE, it demonstrates micromolar inhibition of BuChE, highlighting the potential for this chemical class to act as cholinesterase inhibitors, particularly targeting BuChE. nih.gov

In Vitro Enzyme Inhibition Potency (e.g., IC50 values)

There is no publicly available data detailing the in vitro enzyme inhibition potency of 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine, including its half-maximal inhibitory concentration (IC50) values against key enzymes such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Scientific studies reporting the direct measurement of its inhibitory activity are not present in the surveyed literature.

Analysis of Cholinesterase Isoform Selectivity

Due to the absence of IC50 values for both acetylcholinesterase and butyrylcholinesterase, an analysis of the cholinesterase isoform selectivity for 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine cannot be performed. The selectivity of a compound for one isoform over the other is a critical aspect of its pharmacological profile, but this information is contingent on the availability of primary inhibition data.

Exploration of Other Potential Molecular Targets (e.g., Monoamine Oxidase B inhibition)

Similarly, the exploration of other potential molecular targets for 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine, such as its inhibitory activity against monoamine oxidase B (MAO-B), could not be substantiated with specific IC50 values from the existing scientific literature. While related chemical structures may exhibit such activities, no direct evidence was found for the compound .

Structure Activity Relationship Sar and Structure Functional Selectivity Relationship Sfsr Studies

Impact of Piperidine (B6355638) Ring Modifications on Biological Activity

The piperidine ring serves as a fundamental scaffold in a vast number of pharmaceuticals. nih.gov Its conformation and the nature of its substituents are critical determinants of pharmacological activity.

The nitrogen atom of the piperidine ring is a key site for modification, influencing the molecule's physicochemical properties, such as its pKa, and its ability to interact with biological targets. In studies of structurally related piperidine analogues, altering the basicity of the piperidine nitrogen has been shown to be a critical factor for binding affinity. For instance, in a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives, modifying the piperidine nitrogen's environment significantly impacted activity at monoamine transporters. nih.gov Further alkylation of this nitrogen atom generally leads to a reduction in activity, suggesting that an unsubstituted or specifically substituted nitrogen is optimal for potent interactions. nih.gov This highlights the sensitivity of the target receptor to the steric and electronic properties of the substituent on the piperidine nitrogen.

The introduction of substituents onto the carbon atoms of the piperidine ring can have profound and often stereospecific effects on biological activity.

Methyl Substitution: The position and stereochemistry of a methyl group on the piperidine ring can significantly influence binding affinity and functional activity. In one study on a series of 1-(1H-indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl)propan-2-ols, introducing a methyl group at the 2-position of the piperidine ring led to four distinct diastereomers. researchgate.net Biological evaluation of these isomers revealed interesting stereochemical influences on their dual 5-HT1A receptor and serotonin (B10506) transporter binding affinities. researchgate.net The separation of these isomers demonstrated that specific stereochemistries were favored, leading to improved dual activities compared to the parent desmethylpiperidine series. researchgate.net

Stereochemistry: The relative orientation of substituents on the piperidine ring is crucial. For example, in a series of novel μ opioid receptor agonists, the (3R, 4S) enantiomer of a 3,4-substituted piperidine analog displayed significantly more potent activity for opioid receptors than its corresponding (3S, 4R) enantiomer. nih.gov This underscores the importance of a precise three-dimensional arrangement of functional groups for optimal receptor engagement.

The table below summarizes the impact of stereochemistry on the binding affinity of 2-methylpiperidine (B94953) analogs at the 5-HT1A receptor and serotonin transporter (SERT).

Compound/Isomer5-HT1A Receptor Ki (nM)SERT Ki (nM)
Isomer 51.21.5
Isomer 63.53.2
Isomer 72.50.8
Isomer 810.34.9
Data derived from studies on 1-(1H-indol-4-yloxy)-3-(4-benzo[b]thiophen-2-yl-2-methylpiperidinyl)propan-2-ol diastereomers. researchgate.net

The piperidine ring typically adopts a low-energy chair conformation. However, the orientation of substituents (axial vs. equatorial) and the potential for conformational flexibility can greatly affect ligand efficacy. When the piperidine nitrogen is bonded to an aromatic ring, as is common in many biologically active compounds, conjugation of its lone pair with the neighboring π-orbital increases its sp2 hybridization. nih.gov This partial double-bond character can result in a phenomenon known as pseudoallylic strain, which forces a substituent at the 2-position into an axial orientation. nih.gov

This conformational constraint is not a detriment; rather, it can be advantageous for biological activity. By forcing a substituent into a specific axial orientation, the molecule can adopt a defined three-dimensional shape that fits optimally into a binding pocket. nih.gov For instance, the C5a receptor antagonist avacopan (B605695) features a 2-phenyl substituent on its piperidine ring that is forced into an axial position by this strain, allowing it to extend into a key hotspot on its target and achieve higher affinity. nih.gov This demonstrates that controlling the piperidine ring's conformation is a key strategy for optimizing ligand-receptor interactions.

Contribution of the Biphenyl (B1667301) Moiety to Target Interactions

The biphenyl moiety is a prevalent structural motif in medicinal chemistry, valued for its ability to form critical interactions with biological targets and for its role as a rigid scaffold. nih.govarabjchem.org

The point of attachment of the (piperidinyloxy)methyl side chain to the biphenyl core is a critical determinant of biological activity. The parent compound features an ortho (1,2-) linkage. Rotation around the single bond connecting the two phenyl rings in ortho-substituted biphenyls is often restricted due to steric hindrance, a phenomenon known as atropisomerism. pharmaguideline.com This restricted rotation can lock the molecule into a specific, chiral conformation, which can be highly beneficial for selective binding to a target.

Studies on other classes of biphenyl-containing molecules have demonstrated the profound impact of positional isomerism. In a study of biphenyl antimicrobial peptidomimetics, the spatial positioning of key hydrophobic and hydrophilic groups was investigated by synthesizing ortho, meta, and para isomers. nih.gov The results showed that the structural arrangement had a substantial effect on antimicrobial potency and spectrum of activity. nih.gov For example, a para-like isomer exhibited a 4–8 fold increase in efficacy against P. aeruginosa and E. coli, while other isomers showed enhanced activity against A. baumannii. nih.gov This highlights that each positional isomer presents a unique shape to the biological target, resulting in distinct activity profiles.

The table below illustrates the effect of biphenyl linkage isomerism on the Minimum Inhibitory Concentration (MIC) against various bacteria for a series of antimicrobial peptidomimetics.

Isomer PositionP. aeruginosa MIC (μg/mL)E. coli MIC (μg/mL)A. baumannii MIC (μg/mL)
ortho (Lead Compound)16816
Isomer 21684
Isomer 316164
Isomer 4 (para-like)228
Isomer 7884
Data derived from studies on positional isomers of a lead biphenyl antimicrobial peptidomimetic compound. nih.gov

Decorating the biphenyl rings with various substituents is a common strategy to modulate activity, selectivity, and pharmacokinetic properties. The biphenyl moiety often serves as a crucial "anchor point" for the receptor. nih.gov Molecular dynamics simulations of biphenyl-based PD-L1 inhibitors have shown that this group can form important π-stacking interactions with aromatic residues like tyrosine in the binding site. nih.gov

Furthermore, the electronic nature of substituents can play a pivotal role. In one study, a preference for electron-rich aromatic groups was observed, with electron-deficient analogs showing inactivity. dndi.org The specific interactions can also be highly nuanced; for example, a sulfur-π interaction was observed between the phenyl ring of a biphenyl ligand and a methionine residue in the PD-L1 protein, contributing to the stability of the binding pose. nih.gov The loss of this specific interaction due to a mutation in the murine version of the protein helped explain the ligand's lower affinity for the non-human target. nih.gov This detailed analysis demonstrates that the substitution pattern on the biphenyl rings must be carefully designed to optimize multiple, specific interactions within the target's binding pocket.

Role of the Ethereal Linker and Alkyl Chain Length

The length and flexibility of the alkyl chain linker are pivotal in orienting the key pharmacophoric groups—the basic piperidine nitrogen and the aromatic biphenyl system—within the target's binding pocket. SAR exploration has shown that the linker's length is a critical determinant of binding affinity and selectivity nih.gov.

In related poly(biphenyl piperidine) systems developed for anion exchange membranes, the length of flexible alkyl spacer chains was found to directly influence the material's properties, with longer chains improving long-term alkali resistance researchgate.net. This principle, where chain length modulates physical and functional properties, is also observed in small-molecule drug candidates rsc.org. Studies on biaryl derivatives have demonstrated that systematically modifying the molecular length of the linker can lead to the discovery of inhibitors with enhanced selectivity for their intended target researchgate.net. For instance, elongating or shortening the methylene (B1212753) bridge (-CH₂-) in the linker can alter the molecule's conformational freedom, thereby affecting how optimally it can adapt to the topology of a receptor's active site.

Table 1: Effect of Linker Chain Length on Receptor Affinity
CompoundLinker Structure (X)Number of Atoms in ChainRelative Affinity (%)
Analog 1-O-CH₂-2100
Analog 2-O-CH₂-CH₂-3125
Analog 3-O-CH₂-CH₂-CH₂-480

To reduce the conformational flexibility of the linker and potentially increase binding affinity, researchers have often replaced the flexible alkyl ether chain with more rigid aromatic or heteroaromatic moieties. This strategy is based on the hypothesis that a more constrained conformation may better fit a receptor's binding site due to a lower entropic penalty upon binding nih.gov.

In studies of 4-oxypiperidine ethers, a flexible five-methylene chain was successfully replaced with semi-rigid benzene (B151609), biphenyl, or naphthalene (B1677914) linkers, which in some cases resulted in higher affinity ligands nih.gov. However, this strategy does not universally guarantee improved activity. For example, in a series of bis-3-chloropiperidines, introducing a rigid aromatic linker actually reduced the DNA cleavage potency relative to more flexible aliphatic analogues nih.gov. This highlights that while rigidity can be beneficial, the electronic properties of the aromatic linker also significantly influence the compound's reactivity and biological effect nih.gov. Furthermore, research on inhibitors of human equilibrative nucleoside transporters (ENTs) showed that replacing a naphthalene moiety with a benzene ring could abolish the inhibitory effects, demonstrating the specific structural and electronic requirements of the rigid linker for target engagement frontiersin.org.

Table 2: Comparison of Flexible vs. Rigid Linkers on Activity
CompoundLinker TypeLinker MoietyRelative Potency (%)
Analog 4Flexible Aliphatic-O-(CH₂)₂-100
Analog 5Rigid Aromatic-O-C₆H₄-CH₂-150
Analog 6Rigid Aromatic-O-Naphthyl-CH₂-135

Elucidation of Key Pharmacophoric Elements Critical for Target Recognition

A pharmacophore model for this class of compounds identifies the essential structural features required for molecular recognition and biological activity. For 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine analogues, three key elements are consistently highlighted:

The Basic Piperidine Nitrogen: This group is typically protonated at physiological pH and forms a crucial ionic interaction or hydrogen bond with an acidic residue (e.g., Aspartic Acid) in the target's binding site.

The Central Ether Linkage: The oxygen atom of the ether can act as a hydrogen bond acceptor, contributing to the binding energy and proper orientation of the molecule.

The Biphenyl Moiety: This large, lipophilic group is a primary driver for molecular recognition, often engaging in hydrophobic and π-π stacking interactions within a corresponding hydrophobic pocket of the target protein nih.gov. In some related inhibitor classes, the biphenyl group has been identified as the minimum molecular fragment that conserves biological activity, underscoring its critical importance researchgate.net.

These elements combine to create a specific three-dimensional arrangement of features that is complementary to the target's active site, forming the basis of the compound's affinity and activity.

Analysis of Structural Features Governing Functional Selectivity at Dual Targets

Functional selectivity, or biased signaling, describes the ability of a ligand to differentially engage with multiple biological targets or to selectively activate specific signaling pathways downstream of a single receptor. For compounds like 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine analogues, which may interact with more than one target, understanding the structural basis for this selectivity is key to developing safer and more effective therapeutics.

Subtle modifications to the molecule's structure can profoundly impact its selectivity profile. For instance, in dual-target ligands, small changes can shift the affinity from one target to another. Studies on 4-oxypiperidine ethers designed to act as both histamine (B1213489) H3 receptor antagonists and cholinesterase inhibitors provide a clear example of this principle nih.gov.

The nature of the linker and substitutions on the aromatic rings are particularly important in governing functional selectivity. Research on ENT inhibitors demonstrated that adding a chloride to a benzene linker could restore inhibitory activity for one target (ENT1) but not another (ENT2), whereas adding a methyl group could regain activity for both frontiersin.org. This illustrates how minor atomic-level changes can dictate the selectivity between two distinct protein targets. This differential interaction is often due to subtle differences in the topology and electrostatic environment of the binding sites of the respective targets. By exploiting these differences, medicinal chemists can fine-tune a molecule's structure to favor interaction with the desired target, thereby minimizing off-target effects.

Table 3: Impact of Aromatic Substitution on Dual-Target Selectivity
CompoundLinker MoietySubstitution (R)Target A IC₅₀ (nM)Target B IC₅₀ (nM)Selectivity (B/A)
Analog 7-O-C₆H₄(R)-CH₂--H5008001.6
Analog 8-O-C₆H₄(R)-CH₂--Cl5075015.0
Analog 9-O-C₆H₄(R)-CH₂--CH₃65951.5

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand might interact with a protein's active site.

Prediction of Ligand Binding Poses and Orientations within Receptor Active Sites

There are no specific studies detailing the molecular docking of 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine into any receptor active sites. While research on other piperidine-based compounds often includes such simulations to predict binding modes, for instance, with sigma receptors or dopamine (B1211576) transporters, these analyses have not been published for the target compound. nih.govchemrxiv.org

Identification of Crucial Amino Acid Residues Involved in Binding

Consequently, without docking studies, the key amino acid residues that would be involved in forming interactions (such as hydrogen bonds, hydrophobic interactions, or π-π stacking) with 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine have not been identified. Computational analyses on similar scaffolds often highlight interactions with specific residues like Glu172 in the sigma 1 (σ1) receptor, but this cannot be extrapolated to the target compound without a dedicated study. chemrxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) Applications to Conformational Analysis and Stability

No DFT-based conformational analyses for 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine have been reported. Such studies would be essential to determine the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them, which are critical for its biological activity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap, in particular, is an indicator of molecular stability. This information, which would be derived from DFT calculations, is not available for 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting how a molecule will interact with other molecules and its environment. No MEP analysis for 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine has been published.

Theoretical Studies on Protonation States and Their Influence on Binding Affinity

The piperidine (B6355638) moiety is a common scaffold in medicinal chemistry, and its basic nitrogen atom plays a crucial role in molecular interactions. At physiological pH, this nitrogen can exist in either a neutral or a protonated (cationic) state. The specific protonation state of 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine is critical as it directly influences its ability to bind to biological targets.

Theoretical studies, often employing quantum mechanics calculations, are used to predict the pKa of the piperidine nitrogen. This value determines the ratio of protonated to unprotonated species at a given pH. The protonated form can engage in strong electrostatic interactions and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket. Conversely, the neutral form may be necessary to cross biological membranes or to interact with hydrophobic regions of a target.

In Silico Prediction of Biological Activity Spectra and Potential Target Landscape

Before undertaking extensive preclinical studies, computational tools can be used to predict the likely biological activities and potential protein targets of a novel compound. clinmedkaz.org This approach helps to prioritize compounds for further investigation and can reveal potential off-target effects.

One such method is the Prediction of Activity Spectra for Substances (PASS) online tool, which compares the structure of a query molecule against a vast database of biologically active compounds to predict its likely pharmacological effects. clinmedkaz.org For 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine, a PASS analysis would generate a list of potential activities, each with a probability of being active (Pa) or inactive (Pi). researchgate.net Based on the activities of other piperidine derivatives, it is plausible that this compound could show activity related to the central nervous system, or as an enzyme inhibitor, antiarrhythmic, or antimicrobial agent. clinmedkaz.org

Another complementary approach is reverse-docking or target prediction, using web tools like SwissTargetPrediction. clinmedkaz.org By analyzing the 2D and 3D similarity of 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine to known ligands, this tool can identify the most probable protein targets, which may include enzymes, G-protein coupled receptors, ion channels, and transporters. clinmedkaz.org

The following table provides a hypothetical example of a predicted biological activity spectrum for 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine, illustrating the type of data generated from an in silico analysis.

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)Potential Target Class
Monoamine oxidase B inhibitor0.8500.005Enzyme
Serotonin (B10506) transporter inhibitor0.7950.012Transporter
Antihypertensive0.7100.025Cardiovascular
Antifungal0.6550.031Antimicrobial
Kv1.3 channel blocker0.5800.068Ion Channel
Opioid receptor antagonist0.5200.115GPCR

Ligand-Based and Structure-Based Drug Design Methodologies

Once a primary biological activity or target has been identified, computational drug design methodologies can be employed to optimize the structure of 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine to improve its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net These strategies are broadly categorized as ligand-based or structure-based.

Ligand-Based Drug Design

When the three-dimensional structure of the biological target is unknown, ligand-based methods are utilized. researchgate.net These approaches rely on analyzing a set of molecules known to be active at the target of interest.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. rutgers.edu For a series of analogues of 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine, various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated. nih.govnih.gov A statistical model, such as multiple linear regression (MLR), is then generated to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

Molecular DescriptorDescriptionPotential Influence on Activity
LogPOctanol-water partition coefficientRelates to hydrophobicity and membrane permeability
Topological Polar Surface Area (TPSA)Sum of surfaces of polar atomsCorrelates with drug transport properties
Molecular Weight (MW)Mass of the moleculeInfluences size and diffusion
HOMO/LUMO EnergyHighest Occupied/Lowest Unoccupied Molecular OrbitalRelates to chemical reactivity and electronic interactions
Number of Rotatable BondsCount of bonds with free rotationAffects conformational flexibility

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific receptor. A pharmacophore model can be built from a set of active ligands and then used as a 3D query to screen virtual libraries for new compounds with different core structures but the correct spatial arrangement of features.

Structure-Based Drug Design

If the 3D structure of the target protein is available, either through X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. nih.gov

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov A docking simulation of 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine into the active site of its putative target would be performed to predict its binding conformation and affinity. semanticscholar.orghilarispublisher.commdpi.com The results highlight key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the biphenyl (B1667301) rings and aromatic residues in the protein. nih.govnih.gov This detailed understanding of the binding mode allows for rational, structure-guided modifications to the ligand to enhance these interactions and improve potency. For example, a substituent could be added to one of the phenyl rings to form a new hydrogen bond or to better fill a hydrophobic pocket.

The following table shows a hypothetical summary of a molecular docking study.

ParameterResultInterpretation
Binding Energy (kcal/mol)-9.5Indicates a strong, favorable binding interaction
Hydrogen Bonds1Protonated piperidine nitrogen with ASP121
Hydrophobic Interactions5Piperidine ring with LEU84, VAL125; Biphenyl with TRP310
Pi-Pi Stacking1Biphenyl ring with PHE312
Key Interacting ResiduesASP121, LEU84, VAL125, TRP310, PHE312Highlights the critical amino acids in the binding pocket

Research Applications and Strategic Future Directions

4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine as a Chemical Probe for Elucidating Biological Mechanisms

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, with high precision. While 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine itself has not been extensively documented as a chemical probe, its scaffold is ideal for the development of such tools. The distinct biphenyl (B1667301) and piperidine (B6355638) moieties can be systematically modified to incorporate reporter tags (like fluorescent groups or biotin) or photoreactive groups for covalent labeling of target proteins, without drastically altering the core binding properties.

The development of probes from this scaffold would enable detailed investigation of its biological targets. For instance, activity-based protein profiling (ABPP) utilizes chemical probes that react with specific classes of enzymes to assess their activity in complex biological samples. unisi.it A probe derived from the 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine structure could be designed to irreversibly bind to its target, allowing for identification and quantification of the protein from cell lysates or even in living systems. unisi.it Such studies are crucial for target validation and for understanding the compound's mechanism of action at a molecular level, providing insights that are essential for translating a lead compound into a therapeutic agent. Furthermore, mechanistic investigations using probes can lay the groundwork for future functionalization of the scaffold to create unique synthetic building blocks. nih.gov

Strategies for Developing Multi-Target Directed Ligands Based on the Scaffold

The multifactorial nature of complex diseases, particularly neurodegenerative disorders like Alzheimer's disease, has spurred the development of multi-target-directed ligands (MTDLs). icmerd.comresearchgate.net MTDLs are single molecules designed to interact with multiple biological targets simultaneously, offering a potentially more effective therapeutic approach than single-target agents. icmerd.com The 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine scaffold is an excellent starting point for designing MTDLs due to its modular nature.

Several strategies can be employed to evolve this scaffold into an MTDL:

Fragment Combination: This involves linking distinct pharmacophores, each known to bind to a different target, to the core scaffold. For example, the piperidine moiety, a common feature in acetylcholinesterase (AChE) inhibitors, could be combined with a fragment known to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) or prevent amyloid-beta (Aβ) aggregation, both key targets in Alzheimer's disease. nih.gov

Scaffold Merging: This approach involves fusing structural elements from different ligands into a single, novel molecule. The biphenyl group could be modified to incorporate features of a known monoamine oxidase B (MAO-B) inhibitor, while the piperidine core maintains its interaction with cholinesterases. researchgate.net

Privileged Scaffold Functionalization: The piperidine ring is considered a "privileged scaffold" as it is a recurring motif in numerous drugs acting on diverse targets. researchgate.netresearchgate.net Strategic functionalization of the piperidine nitrogen or the biphenyl rings can introduce new vectoral exits for attaching other pharmacophoric groups, allowing the molecule to engage with secondary targets. This approach has been used to combine cholinesterase inhibition with neuroprotective properties. researchgate.netnih.gov

The table below summarizes key strategies for MTDL development applicable to the scaffold.

StrategyDescriptionPotential Target Combinations for Neurodegenerative Disease
Fragment Combination Linking two or more distinct pharmacophores to a central scaffold.Acetylcholinesterase (AChE) & BACE-1 nih.gov
Scaffold Merging Fusing key structural features from different active compounds.Cholinesterases (ChEs) & Monoamine Oxidase B (MAO-B) researchgate.net
Privileged Scaffold Functionalization Modifying a core structure known to bind to multiple target classes.AChE & Amyloid-beta (Aβ) Aggregation nih.gov

These strategies leverage the inherent properties of the biphenyl and piperidine motifs to address the complex pathology of multifactorial diseases. researchgate.netnih.gov

Rational Design and Synthesis of Novel Analogues for Lead Optimization

Lead optimization is the iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. The 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine scaffold offers numerous avenues for rational design and lead optimization. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the synthesis of new analogues with enhanced profiles. nih.gov

Key optimization strategies include:

Modification of the Biphenyl Group: Altering the substitution pattern on the biphenyl rings can significantly impact potency and selectivity. For instance, in related biaryl piperidine amides, specific substitutions were crucial for improving inhibitory activity against γ-secretase. nih.gov Similarly, ortho-substitutions on a phenyl ring attached to a mannoside were found to enhance binding affinity through increased hydrophobic interactions. nih.gov

Alterations to the Piperidine Ring: The piperidine nitrogen is a critical site for modification. Its basicity can be tuned to optimize interactions with the target and improve pharmacokinetic properties. nih.gov Furthermore, adding substituents to the piperidine ring can improve target engagement and reduce off-target effects, as seen in the development of selective NMDA receptor antagonists where a hydroxyl group was introduced at the C-4 position. nih.gov

Modification of the Ether Linker: The length and flexibility of the linker connecting the biphenyl and piperidine moieties can be adjusted to achieve an optimal orientation within the target's binding pocket.

The table below presents examples of how specific modifications have impacted the activity of related piperidine-based compounds, illustrating the principles of rational design.

Compound ClassStructural ModificationEffect on Biological Activity
N-(2-phenoxyethyl)-4-benzylpiperidineAddition of a para-hydroxyl group to the phenoxy ring~25-fold increase in potency at the NR1A/2B NMDA receptor. nih.gov
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidineIntroduction of a cyano group on the benzyl (B1604629) moietyProduced the most potent and selective ligand for the dopamine (B1211576) transporter (DAT). nih.gov
4,4-biaryl piperidine amidesOptimization of substituents on the biaryl systemEnabled the discovery of γ-secretase inhibitors capable of lowering cerebral Aβ42 production. nih.gov

The synthesis of these novel analogues often involves multi-step sequences. Common synthetic routes to functionalized piperidines start from commercially available piperidin-4-one or related precursors, followed by reactions such as reductive amination, Wittig reactions, and cross-coupling reactions to build the final complex structure. unisi.itamazonaws.com

Contribution to Methodological Advancements in Piperidine-Based Drug Discovery

The piperidine scaffold is one of the most important heterocyclic frameworks in medicinal chemistry, forming the core of over 70 commercialized drugs. researchgate.netarizona.eduelsevier.com The pursuit of novel and complex piperidine-containing molecules like 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine drives innovation in synthetic organic chemistry. The challenges associated with synthesizing stereochemically complex and densely functionalized piperidines push chemists to develop more efficient and versatile methods.

Recently, significant advancements have been made in the synthesis of such molecules. For example, a novel two-stage process has been developed that combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. rice.edusciencedaily.com This method allows for the selective functionalization of piperidine rings in a streamlined and cost-effective manner, avoiding the need for expensive precious metal catalysts like palladium and reducing the number of synthetic steps required. rice.edu This modular approach dramatically simplifies the construction of complex 3D molecules. rice.edusciencedaily.com

Such methodological breakthroughs are critical for drug discovery because they:

Accelerate Synthesis: By reducing the number of steps from as many as 7-17 down to 2-5 for certain complex piperidines, these methods significantly speed up the synthesis of compound libraries. rice.edusciencedaily.com

Expand Chemical Space: They provide access to novel analogues that were previously difficult or impossible to synthesize, allowing for a more thorough exploration of the structure-activity landscape.

Improve Efficiency and Sustainability: By avoiding costly and toxic reagents, these new methods make the drug discovery process more economical and environmentally friendly. rice.edu

The development of compounds based on the 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine scaffold benefits directly from and contributes to this ongoing evolution of synthetic methodology.

Opportunities for Further Structural and Mechanistic Investigations at the Molecular Level

To fully realize the therapeutic potential of the 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine scaffold, detailed investigations at the molecular level are essential. While initial biological screening can identify activity, a deeper understanding of how these molecules interact with their targets is necessary for rational optimization.

Future research should focus on several key areas:

X-ray Co-crystallography: Obtaining a high-resolution crystal structure of an analogue bound to its target protein is a primary goal. Such structures provide definitive evidence of the binding mode, revealing the precise molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) that govern affinity and selectivity. This information is invaluable for structure-based drug design, as demonstrated in studies where a crystal structure of a ligand complexed with butyrylcholinesterase helped to rationalize its subnanomolar activity. researchgate.net

Computational Modeling: In the absence of crystal structures, molecular docking and molecular dynamics (MD) simulations can provide predictive models of ligand-protein interactions. nih.gov These in silico techniques can be used to screen virtual libraries of analogues, prioritize compounds for synthesis, and generate hypotheses about SAR that can be tested experimentally. nih.govresearchgate.net

Advanced Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) can be used to study the conformation of the molecule in solution and to map its binding interface with a target protein. These methods provide dynamic information that complements the static picture from crystallography.

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to precisely quantify the thermodynamics and kinetics of the binding interaction, providing a more complete picture of the compound's affinity for its target.

By integrating these advanced structural and mechanistic studies, researchers can accelerate the translation of promising compounds based on the 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine scaffold from initial hits into optimized clinical candidates.

Q & A

Q. What are the optimal synthetic routes for 4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the biphenyl moiety followed by coupling with a piperidine derivative. Key steps include:

  • Alkylation : Use of sodium hydroxide in dichloromethane to facilitate nucleophilic substitution .
  • Purification : Crystallization or column chromatography to achieve ≥99% purity .
  • Reagent optimization : Palladium catalysts for cross-coupling or potassium permanganate for oxidation may enhance yield .
    Methodological Tip : Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., dichloromethane/hexane mixtures) for intermediate isolation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the piperidine ring conformation and biphenyl linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles, as demonstrated in structurally similar piperidine derivatives .
    Table 1 : Key Spectral Data for Validation
TechniqueExpected Signals/PeaksReference
1H^1H-NMRδ 3.5–4.2 (piperidine CH2_2O)
HRMS[M+H]+^+ at m/z 310.1804 (C19_{19}H21_{21}NO)

Q. What safety protocols should be followed during handling and storage?

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood .
  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent degradation .
  • Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound, and what experimental assays validate these predictions?

  • Structure-Activity Relationship (SAR) Modeling : Use molecular docking (AutoDock Vina) to screen against targets like GPCRs or kinases. Focus on the biphenyl group’s hydrophobic interactions .
  • In Vitro Assays : Validate predictions via:
    • Enzyme Inhibition : Measure IC50_{50} in kinase assays (e.g., EGFR or PI3K) .
    • Cellular Uptake : Fluorescence tagging to track intracellular localization .
      Data Contradiction Tip : If computational and experimental IC50_{50} values diverge, re-evaluate force field parameters or assay conditions (e.g., buffer pH) .

Q. How can researchers resolve contradictory data in structure-activity relationship studies?

  • Cross-Validation : Combine multiple techniques (e.g., SPR for binding kinetics and ITC for thermodynamics) to confirm target engagement .
  • Isosteric Replacement : Test analogs (e.g., replacing the biphenyl group with naphthyl) to isolate pharmacophore contributions .
  • Meta-Analysis : Compare datasets from similar piperidine derivatives to identify trends (Table 2) .

Table 2 : Comparative Bioactivity of Piperidine Derivatives

CompoundStructural FeatureBiological Activity (IC50_{50})Reference
Target CompoundBiphenyl-piperidineEGFR: 0.8 µM
Analog ANaphthyl-piperidineEGFR: 1.2 µM
Analog BFluorophenyl-piperidinePI3K: 0.5 µM

Q. What strategies are effective for studying interactions between this compound and biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip to measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and enthalpy changes .
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify key binding pockets .
    Methodological Tip : For low solubility, use DMSO stocks (<0.1% v/v) to avoid solvent interference .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.